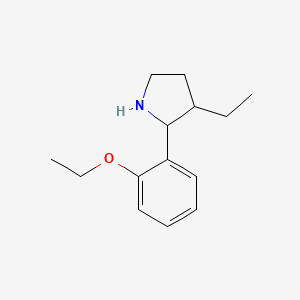
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is a chiral amino acid derivative This compound features a benzofuran ring system, which is a fused aromatic ring structure, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving an ortho-quinone methide and a sulfur ylide.
Introduction of the Amino Acid Moiety: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran-5-ylboronic acid: Shares the benzofuran ring system but differs in the functional groups attached.
Thiazole derivatives: Contain a different heterocyclic ring but have similar applications in medicinal chemistry.
Uniqueness
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is unique due to its chiral center and the presence of both an amino acid moiety and a benzofuran ring. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,2-dimethyl-3H-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-5-7(10(13)11(14)15)3-4-9(8)16-12/h3-5,10H,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
DBGGZEPUHUKXSS-JTQLQIEISA-N |
Isomeric SMILES |
CC1(CC2=C(O1)C=CC(=C2)[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



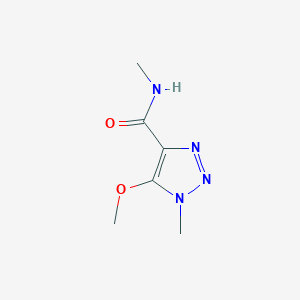

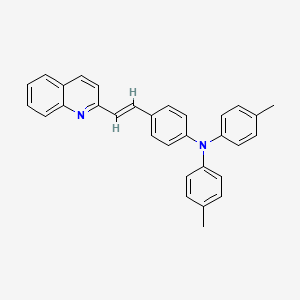
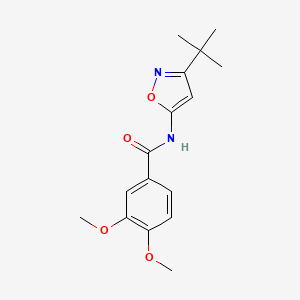

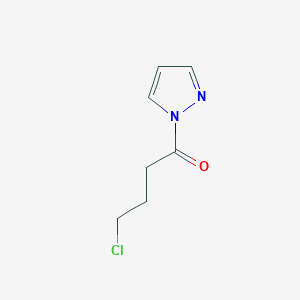
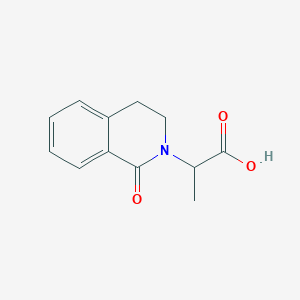

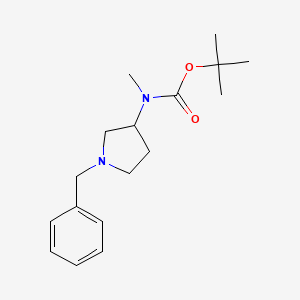

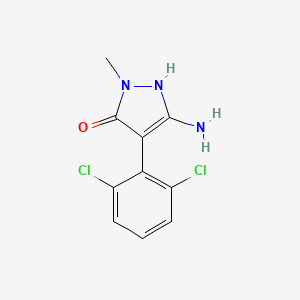
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
